![molecular formula C18H24O4 B1212681 Solanapyrone E CAS No. 88899-60-9](/img/structure/B1212681.png)
Solanapyrone E
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Overview
Description
Solanapyrone E is a natural product found in Ascochyta rabiei, Alternaria solani, and Alternaria tenuissima with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Solanapyrone E has been successfully synthesized using a domino Michael reaction strategy, demonstrating its potential for laboratory production and study (Hagiwara et al., 2001). This synthesis method provides a foundation for further chemical research and potential applications in various fields.
Biological Activity and Applications
- The solanapyrone compounds, including solanapyrone E, exhibit phytotoxic properties, making them significant in agricultural and biological studies. Their effects on plant pathogens and potential as natural herbicides or fungicides are of particular interest (Kim et al., 2015). Understanding the mechanism of action of solanapyrones can contribute to the development of new strategies for crop protection and management.
Pharmacological Potential
- While specific studies on Solanapyrone E's pharmacological applications are limited, the broader family of solanapyrones has been investigated for their potential medicinal properties. For instance, solanapyrone A, a related compound, has shown inhibitory effects on DNA polymerase beta and lambda, indicating potential for development into therapeutic agents (Mizushina et al., 2002). Further research into solanapyrone E could uncover similar pharmacological applications.
Environmental and Ecological Impact
- The production and release of solanapyrone compounds by certain fungi, such as Ascochyta rabiei, have ecological implications. These compounds may play roles in fungal competition and survival in natural environments, impacting ecosystem dynamics (Kim et al., 2017). Understanding these interactions could provide insights into ecological balance and the role of secondary metabolites in nature.
properties
CAS RN |
88899-60-9 |
---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13?,17+/m0/s1 |
InChI Key |
YJHFAFJKTXEFDR-PLKHDWLOSA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCCC2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Canonical SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
synonyms |
solanapyrone B solanapyrone E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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